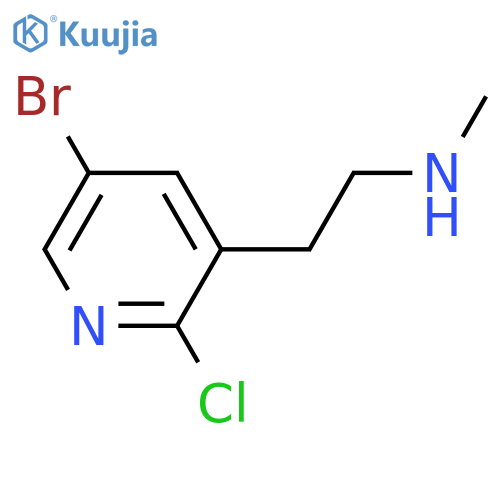

Cas no 2228135-87-1 (2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine)

2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine

- EN300-1939243

- 2228135-87-1

- [2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine

-

- インチ: 1S/C8H10BrClN2/c1-11-3-2-6-4-7(9)5-12-8(6)10/h4-5,11H,2-3H2,1H3

- InChIKey: JIFULVOEOSXUJM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)CCNC)Cl

計算された属性

- せいみつぶんしりょう: 247.97159g/mol

- どういたいしつりょう: 247.97159g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1939243-1.0g |

[2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine |

2228135-87-1 | 1g |

$1299.0 | 2023-05-31 | ||

| Enamine | EN300-1939243-2.5g |

[2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine |

2228135-87-1 | 2.5g |

$2548.0 | 2023-09-17 | ||

| Enamine | EN300-1939243-0.1g |

[2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine |

2228135-87-1 | 0.1g |

$1144.0 | 2023-09-17 | ||

| Enamine | EN300-1939243-10g |

[2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine |

2228135-87-1 | 10g |

$5590.0 | 2023-09-17 | ||

| Enamine | EN300-1939243-5g |

[2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine |

2228135-87-1 | 5g |

$3770.0 | 2023-09-17 | ||

| Enamine | EN300-1939243-5.0g |

[2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine |

2228135-87-1 | 5g |

$3770.0 | 2023-05-31 | ||

| Enamine | EN300-1939243-10.0g |

[2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine |

2228135-87-1 | 10g |

$5590.0 | 2023-05-31 | ||

| Enamine | EN300-1939243-0.5g |

[2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine |

2228135-87-1 | 0.5g |

$1247.0 | 2023-09-17 | ||

| Enamine | EN300-1939243-1g |

[2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine |

2228135-87-1 | 1g |

$1299.0 | 2023-09-17 | ||

| Enamine | EN300-1939243-0.25g |

[2-(5-bromo-2-chloropyridin-3-yl)ethyl](methyl)amine |

2228135-87-1 | 0.25g |

$1196.0 | 2023-09-17 |

2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine 関連文献

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amineに関する追加情報

Introduction to 2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine (CAS No. 2228135-87-1)

2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 2228135-87-1, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both bromo and chloro substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine consists of a pyridine core substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position, coupled with an ethyl(methyl)amine side chain. This configuration imparts distinct chemical properties that make it suitable for various synthetic transformations. The compound's versatility stems from the ability of the pyridine ring to engage in hydrogen bonding, metal coordination, and π-stacking interactions, which are pivotal in drug design and molecular recognition.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous biological pathways. The scaffold of 2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine exhibits promise as a lead compound for designing PPI modulators. Its structural features allow for precise binding to specific pockets on target proteins, thereby modulating their activity. This has been particularly explored in the context of kinases and other signaling molecules, which are aberrantly expressed or mutated in various diseases.

One of the most compelling aspects of 2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine is its role as a building block in medicinal chemistry. The halogenated pyridine ring provides multiple sites for further functionalization, enabling chemists to tailor the compound's properties for specific therapeutic needs. For instance, derivatives of this compound have been investigated for their potential as antiviral and anticancer agents. The ability to modify both the pyridine core and the amine side chain offers a rich palette for structure-activity relationship (SAR) studies.

The synthesis of 2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine involves multi-step organic reactions, typically starting from commercially available pyridine derivatives. The introduction of bromo and chloro substituents is achieved through halogenation reactions, which can be selectively performed at specific positions on the pyridine ring. Subsequent coupling with ethylmethylamine via nucleophilic substitution or other coupling strategies yields the desired product. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and selectivity.

In terms of pharmacological activity, preliminary studies suggest that 2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine exhibits inhibitory effects on certain enzymes and receptors relevant to human health. Its interaction with biological targets such as kinases has been explored in vitro, demonstrating potential therapeutic benefits. However, further research is necessary to fully elucidate its mechanism of action and assess its safety profile. Preclinical studies are underway to evaluate its efficacy and pharmacokinetic properties in animal models.

The growing interest in halogenated heterocycles like 2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine is driven by their prevalence in bioactive molecules. Halogens are known to enhance binding affinity and metabolic stability, making them indispensable in drug discovery. The pyridine ring itself is a privileged scaffold in medicinal chemistry, frequently appearing in approved drugs due to its ability to form multiple hydrogen bonds and interact with biological macromolecules. The combination of these features makes CAS No. 2228135-87-1 a promising candidate for future drug development.

The chemical library enriched by compounds such as 2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine serves as a valuable resource for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. Pharmaceutical companies and academic institutions are leveraging these libraries to discover inhibitors targeting various disease-related pathways. The structural diversity offered by such compounds allows for rapid exploration of SAR landscapes, accelerating the drug discovery process.

In conclusion, 2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as an intermediate in synthetic chemistry and its promise as a lead compound for PPI modulators underscore its importance in drug development. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will continue to play a pivotal role in shaping the future of medicine.

2228135-87-1 (2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine) 関連製品

- 17220-38-1(1,2,5-oxadiazole-3,4-diamine)

- 1805476-59-8(4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid)

- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)

- 2091893-94-4(N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)

- 1935383-98-4(Butanoic acid, 2-[1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-3-methyl-)

- 2149003-67-6(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)

- 1114648-10-0(ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)

- 2228822-23-7(O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)

- 953233-17-5(N-{5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-phenoxyacetamide)

- 2092477-59-1(1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester)